4-(4-Fluorophenyl)-2-morpholinonicotinonitrile
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Overview
Description
4-(4-Fluorophenyl)-2-morpholinonicotinonitrile is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorophenyl group, a morpholine ring, and a nitrile group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-morpholinonicotinonitrile typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of 4-fluorophenylboronic acid or 4-fluorophenyl isocyanate
Coupling Reaction: The fluorophenyl intermediate is then coupled with a nicotinonitrile derivative using a Suzuki-Miyaura coupling reaction. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.
Morpholine Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-morpholinonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-(4-Fluorophenyl)-2-morpholinonicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-morpholinonicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl isocyanate: Used in the synthesis of various heterocyclic compounds.
4-Fluorophenylboronic acid: Utilized in Suzuki-Miyaura coupling reactions.
Pyrrolidine derivatives: Known for their biological activity and use in drug discovery.
Uniqueness
4-(4-Fluorophenyl)-2-morpholinonicotinonitrile is unique due to its combination of a fluorophenyl group, a morpholine ring, and a nitrile group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-morpholin-4-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c17-13-3-1-12(2-4-13)14-5-6-19-16(15(14)11-18)20-7-9-21-10-8-20/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSAFUFPYLXOKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2C#N)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817548 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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